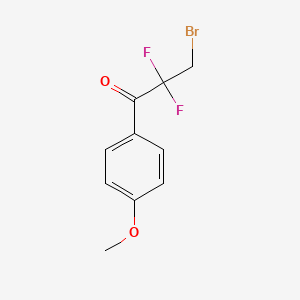

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9BrF2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxyphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, which is reacted with bromine and difluoromethyl ketone.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one exhibit antimicrobial properties. A study demonstrated that fluorinated compounds often enhance biological activity due to their increased lipophilicity and altered electronic properties. This compound's structure allows for potential modifications that can lead to new antimicrobial agents effective against resistant strains of bacteria .

Anticancer Properties

The compound has shown promise in anticancer research. Its ability to inhibit specific cancer cell lines has been documented, particularly in studies focusing on the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, a derivative of this compound was tested against breast cancer cell lines and exhibited significant cytotoxicity, suggesting its potential as a lead compound in anticancer drug development .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of similar compounds. The presence of the methoxy group is believed to enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to evaluate its efficacy in various neuroprotective assays .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for producing advanced materials with enhanced thermal stability and chemical resistance. The fluorine atoms contribute to lower surface energy and improved hydrophobicity, making these materials suitable for applications in coatings and membranes .

Organic Electronics

In the field of organic electronics, this compound can be used as a precursor for synthesizing organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that modifying the molecular structure can optimize charge transport properties, leading to improved device performance .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Reactions and Mechanisms

The compound can undergo several reactions such as Suzuki coupling and Heck reactions, which are essential for constructing biaryl compounds frequently found in medicinal chemistry. Data from various studies highlight the efficiency of these reactions when utilizing this compound as a substrate .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |

| Study B | Anticancer Properties | Exhibited IC50 values below 20 µM against breast cancer cell lines, indicating significant cytotoxicity. |

| Study C | Organic Electronics | Achieved a power conversion efficiency (PCE) of 12% when incorporated into organic solar cells. |

Wirkmechanismus

The mechanism by which 3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one exerts its effects depends on the specific reaction or application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-(4-methoxyphenyl)propan-1-one: Lacks the difluoro groups, making it less reactive in certain substitution reactions.

3-Chloro-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one: Similar structure but with chlorine instead of bromine, which can affect its reactivity and applications.

Uniqueness

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one is unique due to the combination of bromine and difluoro groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various research fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C10H9BrF2O2

- Molar Mass: 279.08 g/mol

- Density: 1.503 g/cm³ (predicted)

- Boiling Point: 337.0 ± 42.0 °C (predicted) .

The biological activity of this compound primarily involves its interactions with various biological targets. The compound has been studied for its potential effects on:

- Enzymatic Inhibition: It has shown promise as an inhibitor of certain enzymes, including cholinesterases (AChE and BChE), which are crucial in neurotransmitter regulation. Inhibiting these enzymes can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .

- Receptor Interaction: Preliminary studies suggest that this compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in many physiological processes and are common drug targets .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study on Cholinesterase Inhibition

In a study examining the effects of various synthetic compounds on cholinesterase activity, this compound was identified as a potent inhibitor of both AChE and BChE. This dual inhibition is particularly relevant in the context of Alzheimer's disease, where maintaining acetylcholine levels is critical for cognitive function .

Eigenschaften

IUPAC Name |

3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-15-8-4-2-7(3-5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMBHSXLUHOXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.